
Benzonorbornene, 9-isopropylidene-1,4-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonorbornene, 9-isopropylidene-1,4-dimethoxy-: is an organic compound with the molecular formula C16H20O2 and a molecular weight of 244.3288 g/mol . This compound is known for its unique structure, which includes a benzonorbornene core substituted with isopropylidene and dimethoxy groups. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzonorbornene, 9-isopropylidene-1,4-dimethoxy- typically involves the reaction of benzonorbornene derivatives with appropriate reagents to introduce the isopropylidene and dimethoxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Alkylation Reactions: Using alkyl halides in the presence of a base to introduce the isopropylidene group.
Methoxylation Reactions: Using methanol and an acid catalyst to introduce the dimethoxy groups.
Industrial Production Methods: Industrial production of benzonorbornene, 9-isopropylidene-1,4-dimethoxy- may involve large-scale alkylation and methoxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Benzonorbornene, 9-isopropylidene-1,4-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzonorbornene, 9-isopropylidene-1,4-dimethoxy- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzonorbornene, 9-isopropylidene-1,4-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Benzonorbornene: The parent compound without the isopropylidene and dimethoxy substitutions.
9-Isopropylidene-benzonorbornene: Similar structure but lacks the dimethoxy groups.
1,4-Dimethoxy-benzonorbornene: Similar structure but lacks the isopropylidene group.
Uniqueness: Benzonorbornene, 9-isopropylidene-1,4-dimethoxy- is unique due to the presence of both isopropylidene and dimethoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
68364-29-4 |
|---|---|
Formule moléculaire |
C16H20O2 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
3,6-dimethoxy-11-propan-2-ylidenetricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C16H20O2/c1-9(2)14-10-5-6-11(14)16-13(18-4)8-7-12(17-3)15(10)16/h7-8,10-11H,5-6H2,1-4H3 |
Clé InChI |
ZYHCGEIBMBRTPC-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C2CCC1C3=C(C=CC(=C23)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[4-(3-chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl]-3-hydroxybutyl]-1H-indole-2-carboxamide](/img/structure/B15074237.png)
![cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]](/img/structure/B15074242.png)
![Tert-butyl 2-[1,1'-biphenyl]-4-yl-2-oxoethylcarbamate](/img/structure/B15074247.png)
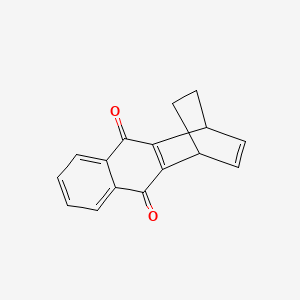
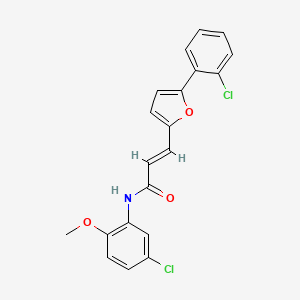
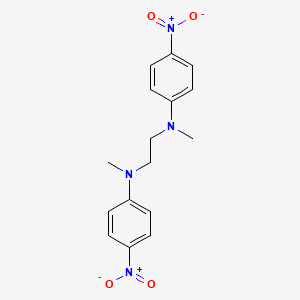
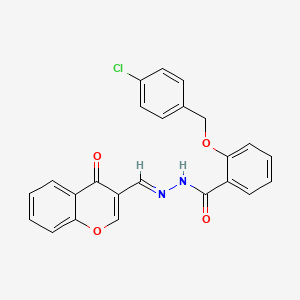
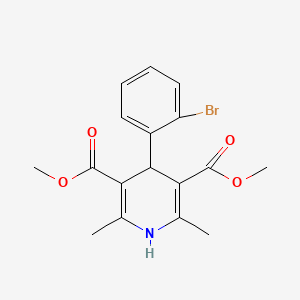
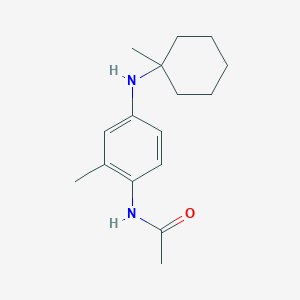
![3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B15074287.png)
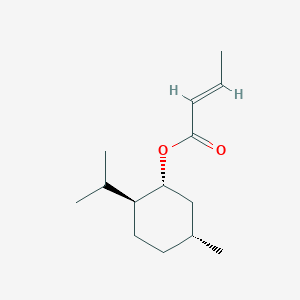
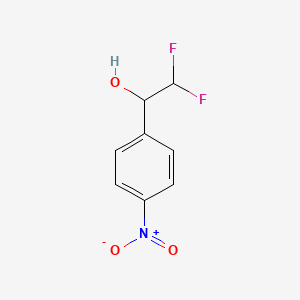
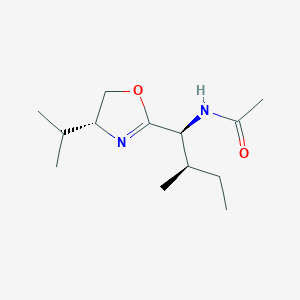
![3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one](/img/structure/B15074318.png)
